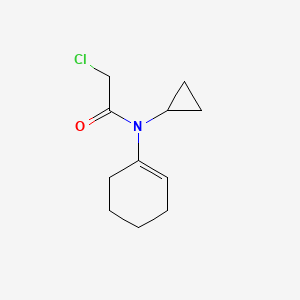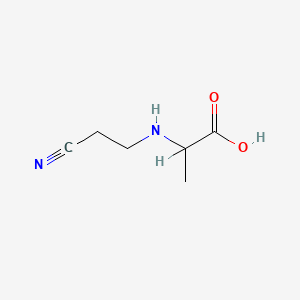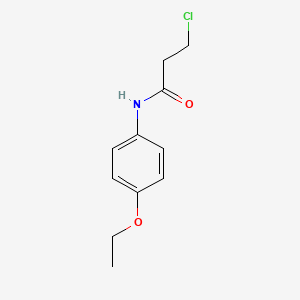
4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and others. Chemical properties include reactivity, stability, and others.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest in chemical synthesis. For example, Wurfer and Badea (2021) synthesized novel compounds including 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which were characterized using various spectroscopic methods. These compounds have not been reported in literature before and represent new additions to the field of organic synthesis (Wurfer & Badea, 2021).
Pharmacological Potential
The pharmacological potential of these compounds is notable. Arfan et al. (2018) demonstrated that S-alkylated derivatives of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant cholinesterase inhibitory potential. This finding indicates potential applications in treating diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Arfan et al., 2018).
Corrosion Inhibition
These triazole derivatives have shown effectiveness in corrosion inhibition. Yadav et al. (2013) studied benzimidazole derivatives, including a 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative, for mild steel corrosion inhibition in HCl solution. Their research demonstrates the utility of these compounds in industrial applications, particularly inprotecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Antiproliferative Activity
In the field of cancer research, these compounds have shown promise as well. Narayana et al. (2010) synthesized derivatives of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and evaluated them for antiproliferative activity. Their findings suggest potential applications in developing new anticancer agents (Narayana, Raj, & Sarojini, 2010).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatoryproperties of these compounds have also been investigated. Labanauskas et al. (2004) reported the synthesis of S-alkylated derivatives showing significant anti-inflammatory activity. This finding suggests potential for these compounds in the development of new anti-inflammatory drugs (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Zukünftige Richtungen
This involves discussing potential applications of the compound and areas where further research is needed.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDYSNOKGTAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407535 | |
| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
36017-21-7 | |
| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)











